4-Nitro-N-(trifluoromethanesulfonyl)benzamide
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Overview
Description
4-Nitro-N-(trifluoromethanesulfonyl)benzamide is an organic compound characterized by the presence of a nitro group, a trifluoromethanesulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(trifluoromethanesulfonyl)benzamide typically involves the nitration of a benzamide derivative followed by the introduction of the trifluoromethanesulfonyl group. One common method involves the reaction of 4-nitrobenzamide with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-(trifluoromethanesulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin(II) chloride (SnCl₂) and iron powder (Fe) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-Nitro-N-(trifluoromethanesulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-N-(trifluoromethanesulfonyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The trifluoromethanesulfonyl group enhances the compound’s electrophilicity, facilitating its binding to nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of target proteins and disrupt cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzamide: Lacks the trifluoromethanesulfonyl group, resulting in different chemical properties and reactivity.
N-(trifluoromethanesulfonyl)benzamide: Lacks the nitro group, affecting its redox behavior and biological activity.
4-Nitro-N-(trifluoromethyl)benzamide: Contains a trifluoromethyl group instead of a trifluoromethanesulfonyl group, leading to variations in its electrophilicity and reactivity.
Uniqueness
4-Nitro-N-(trifluoromethanesulfonyl)benzamide is unique due to the presence of both the nitro and trifluoromethanesulfonyl groups. This combination imparts distinct chemical properties, such as enhanced electrophilicity and redox potential, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
39062-98-1 |
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Molecular Formula |
C8H5F3N2O5S |
Molecular Weight |
298.20 g/mol |
IUPAC Name |
4-nitro-N-(trifluoromethylsulfonyl)benzamide |
InChI |
InChI=1S/C8H5F3N2O5S/c9-8(10,11)19(17,18)12-7(14)5-1-3-6(4-2-5)13(15)16/h1-4H,(H,12,14) |
InChI Key |
CBFASSIAYNKWBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NS(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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